molecular formula C10H14O4 B8382711 3-[(Acetyl) (methoxycarbonyl)methyl]cyclopentanone

3-[(Acetyl) (methoxycarbonyl)methyl]cyclopentanone

Cat. No. B8382711
M. Wt: 198.22 g/mol
InChI Key: LJSSXRLSWRYDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Acetyl) (methoxycarbonyl)methyl]cyclopentanone is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 3-oxo-2-(3-oxocyclopentyl)butanoate

InChI

InChI=1S/C10H14O4/c1-6(11)9(10(13)14-2)7-3-4-8(12)5-7/h7,9H,3-5H2,1-2H3

InChI Key

LJSSXRLSWRYDNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCC(=O)C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of argon, 12.6 mg (0.02 mmol, S/C=50) of Ru[(S,S)-Tsdpen] (hexamethylbenzene), 84 μL (1.0 mmol) of 2-cyclopentenone, 108 μL (1.0 mmol) of methyl acetoacetate, and 1 mL of 2-methyl-2-propanol were placed in a 20 mL Schlenk tube and stirred at 40° C. for 24 hours. This solution was purified by flash column chromatography (hexane/acetone=90/10, SiO2) to give 196 mg (99% yield) of the title compound. The percentage diastereomeric excess and the percentage enantiomeric excess were measured by 1H NMR and HPLC (CHIRALPAK AS manufactured by Daicel Chemical Industries, Ltd., hexane:2-propanol=80:20, flow rate 1.0 mL/min, detection at 210 nm), it was found that the product was a 1:1 diastereomeric mixture and each diastereomer was present in 70% ee.
[Compound]
Name
Ru[(S,S)-Tsdpen]
Quantity
12.6 mg
Type
reactant
Reaction Step One
Quantity
84 μL
Type
reactant
Reaction Step One
Quantity
108 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
99%

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